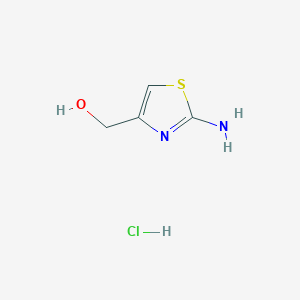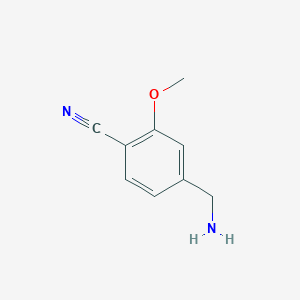![molecular formula C8H6N2O2 B1289350 Benzo[d]oxazole-4-carboxamide CAS No. 957995-85-6](/img/structure/B1289350.png)
Benzo[d]oxazole-4-carboxamide
Descripción general
Descripción
“Benzo[d]oxazole-4-carboxamide” is a compound that has been investigated for its potential biological activities . It is a derivative of oxazole, a heterocyclic five-membered ring that contains atoms of nitrogen and oxygen . The structure of oxazole derivatives can engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .
Synthesis Analysis
The synthesis of “Benzo[d]oxazole-4-carboxamide” and its derivatives has been reported in several studies . For instance, one study described the design, in silico ADMET prediction, and synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues . Another study reported the synthesis of benzo[d]imidazole-2-carboxamides via NH4Cl-catalyzed amidation of ethyl benzo[d]imidazole-2-carboxylates .
Molecular Structure Analysis
The molecular structure of “Benzo[d]oxazole-4-carboxamide” is characterized by a five-membered aromatic ring of oxazole that contains atoms of nitrogen and oxygen . This structure allows the compound to exert diverse weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Chemical Reactions Analysis
The chemical reactions involving “Benzo[d]oxazole-4-carboxamide” and its derivatives have been explored in several studies . For example, one study revealed the importance of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives in the search for new anti-mycobacterial agents .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Benzo[d]oxazole-4-carboxamide derivatives are explored for their therapeutic potentials due to the oxazole ring’s significance in drug design. They are intermediates in synthesizing new chemical entities with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Agriculture
In the agricultural sector, these compounds are investigated for their insecticidal properties. Novel carboxamide compounds containing the benzoxazole motif have shown significant activity against various pests, offering insights for designing targeted insecticides .
Industrial Applications
Benzo[d]oxazole-4-carboxamide derivatives are utilized in the development of inhibitors for conditions like transthyretin (TTR) amyloidosis. They play a role in inhibiting TTR aggregation and amyloid formation, which are crucial in treating peripheral nerve, kidney, cardiac tissue, eye, or CNS amyloidosis .
Environmental Applications
The environmental applications of these derivatives include their use as potential agents for controlling lepidopteran pests effectively. This is achieved by targeting GABA receptors, which are crucial for the nervous system function of these pests .
Material Science
In material science, benzoxazole derivatives are part of novel multifunctional materials with applications in organic light-emitting diodes (OLEDs). They act as deep-blue emitters and phosphorescent hosts, demonstrating potential for industrial applications due to their excellent thermal stability and carrier transport ability .
Biochemistry
In biochemistry, the focus is on the biological activities of oxazole derivatives. They are part of a large number of drugs and biologically relevant molecules, often imparting specificities in biological responses due to the presence of hetero atoms or groupings .
Pharmacology
Pharmacologically, benzoxazole derivatives are designed and synthesized for their antibacterial, antifungal, and anticancer activities. They are tested against various microbial strains and cancer cell lines to determine their efficacy and potential as therapeutic agents .
Chemistry Research
In chemistry research, these derivatives are synthesized through various methods, including electrophilic substitution, cyclization, reduction, and amide formation. They serve as a basis for further chemical investigations and the development of new compounds with diverse applications .
Direcciones Futuras
The future directions for the research on “Benzo[d]oxazole-4-carboxamide” and its derivatives could involve further investigation of their biological activities and potential therapeutic applications . For instance, one study suggested that these compounds could be used in the development of new anti-mycobacterial agents . Another study highlighted the potential of isoxazole derivatives as regulators of immune functions .
Mecanismo De Acción
Target of Action
Benzo[d]oxazole-4-carboxamide is a derivative of the oxazole family, which is known for its wide spectrum of biological activities Similar compounds in the oxazole family have been found to interact with various targets such as gaba receptors , which play a crucial role in inhibitory signaling in the nervous system .
Mode of Action
It’s worth noting that oxazole derivatives often work by interacting with their targets and causing changes in their function . For instance, some oxazole derivatives have been found to allosterically inhibit GABA-activated chloride channels in nerve cells .
Biochemical Pathways
Oxazole derivatives are known to impact a variety of biochemical pathways due to their wide range of biological activities . For example, some oxazole derivatives have been found to inhibit the function of GABA receptors, affecting the signaling pathway in the nervous system .
Result of Action
Similar oxazole derivatives have been found to exhibit significant biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects .
Propiedades
IUPAC Name |
1,3-benzoxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-8(11)5-2-1-3-6-7(5)10-4-12-6/h1-4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIDLPHYFPKXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593186 | |
| Record name | 1,3-Benzoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957995-85-6 | |
| Record name | 1,3-Benzoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)



![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)


